
CGRP (rat)
Overview
Description
Calcitonin gene-related peptide (CGRP) is a neuropeptide that was discovered in 1982 as a product of the alternative processing of the RNA transcribed from the calcitonin gene in rats . CGRP is a multifunctional peptide that plays a significant role in various physiological and pathological processes, including the regulation of the cardiovascular system and neurogenic inflammatory pain .
Preparation Methods
The preparation of CGRP involves the dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release . The process includes the use of specific media and buffers, enzymes such as collagenase A and dispase II, and reagents like laminin and glial cell line-derived neurotrophic factor
Chemical Reactions Analysis
CGRP undergoes various chemical reactions, including binding to its receptors, which are heterodimers consisting of receptor activity-modifying protein 1 (RAMP1) with either the calcitonin receptor-like receptor (CLR) or the calcitonin receptor (CTR) . The major products formed from these reactions are the activated receptor complexes that mediate the physiological effects of CGRP. Common reagents and conditions used in these reactions include antibodies against CGRP and its receptors, as well as immunohistochemical techniques .
Scientific Research Applications
Neurobiology and Pain Research
CGRP's role as a neuromodulator has been extensively investigated in the context of pain. Studies have demonstrated that CGRP levels increase significantly following noxious stimuli, indicating its involvement in pain pathways.
Case Study: Cortical Spreading Depression
A study examined the induction of CGRP expression in rats subjected to cortical spreading depression (CSD). The findings revealed that CSD led to a significant increase in CGRP mRNA levels across various cortical regions, including the frontal and visual cortices. This suggests that CGRP may play a role in the pathophysiology of migraine and other headache disorders .
Cortical Region | CGRP mRNA Levels (CSD vs. Sham) | Statistical Significance |
---|---|---|
Frontal Cortex | Increased (8.0±1.8) | p=0.013 |
Visual Cortex | Increased (14.5±5.4) | p=0.001 |
Receptor Binding Studies
Research has also focused on the binding patterns of CGRP receptors in the rat central nervous system. A study utilizing immunohistochemical techniques found that CGRP receptor binding sites were widely distributed across various brain regions, including motor systems and sensory pathways . This distribution suggests that CGRP may have diverse roles beyond traditional neurotransmission, potentially influencing metabolic regulation.
Table: CGRP Receptor Binding Sites
Brain Region | Receptor Binding Density | Comments |
---|---|---|
Motor Neurons | High | Facilitates motor control |
Sensory Systems | Variable | Diverse labeling patterns observed |
Cerebellum | Moderate | Unexpected vertical stripe patterns noted |
Effects on Dental Pain Models
CGRP's involvement in dental pain has been explored using rat models to understand its effects on trigeminal ganglion neurons during experimental tooth movement. Capsaicin treatment was shown to modulate CGRP expression significantly, indicating its potential as a target for managing dental pain .
Findings: Capsaicin Treatment Effects on CGRP Expression
Time Point | CGRP Expression Level | Group |
---|---|---|
12 hours | Elevated | Saline + Force |
1 day | Elevated | Saline + Force |
3 days | Decreased | Small-dose Capsaicin + Force |
Intracellular Signaling Pathways
Recent studies have demonstrated that CGRP activates Gαs protein-coupled receptors, leading to increased intracellular cyclic adenosine monophosphate levels in odontoblasts. This signaling pathway is critical for understanding how CGRP influences dental health and pain perception .
Table: Effects of CGRP on cAMP Levels
CGRP Concentration | Peak cAMP Level (F/F0) | Statistical Significance |
---|---|---|
50 nM | 1.94 ± 0.1 | Significant |
Mechanism of Action
CGRP exerts its effects by binding to its receptors, which are composed of CLR and RAMP1 . This binding activates the receptor complex, leading to the modulation of various signaling pathways, including the G protein-coupled pathway, MAPK, Hippo, and NF-κB pathways . These pathways are involved in cell proliferation, differentiation, and the regulation of inflammatory responses .
Comparison with Similar Compounds
CGRP is similar to other neuropeptides such as substance P and neurokinin A, which are co-localized in primary afferent C-fibers . CGRP is unique in its potent vasodilatory effects and its role in the regulation of vascular tone and cardiac activity . Other similar compounds include adrenomedullin, which shares structural similarities with CGRP and binds to receptors formed by CLR and RAMP2 .
Biological Activity
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide with significant biological activity, particularly in the context of pain modulation, vasodilation, and its implications in migraine pathophysiology. This article synthesizes findings from various studies focusing on the biological activity of CGRP in rats, highlighting its mechanisms of action, receptor interactions, and physiological effects.
Overview of CGRP
CGRP is a 37-amino acid neuropeptide derived from the calcitonin gene through alternative RNA processing. It exists in two isoforms: alpha (α) and beta (β), both of which are involved in various physiological processes. CGRP is primarily produced in sensory neurons and plays a crucial role in mediating pain and vascular responses.
CGRP exerts its effects by binding to specific receptors, primarily the calcitonin receptor-like receptor (CLR) combined with receptor activity-modifying protein 1 (RAMP1). This receptor complex is essential for CGRP's biological activity, influencing various cellular responses.
Key Findings on CGRP Activity
- Vasodilation : CGRP is a potent vasodilator. Studies have shown that intravenous administration of CGRP leads to significant hypotension and tachycardia in urethane-anesthetized rats, indicating its role in cardiovascular regulation .
- Pain Modulation : Research indicates that CGRP contributes to pain pathways. For instance, application of CGRP onto the dura mater of rats results in facial and hindpaw allodynia specifically in females, suggesting a sexually dimorphic response that may be linked to migraine susceptibility .
- Autocrine Regulation : There is evidence that CGRP can promote its own expression through autocrine mechanisms within trigeminal ganglia neurons. This autoregulation may contribute to chronic migraine conditions .
- Neurogenic Inflammation : CGRP plays a role in neurogenic inflammation, enhancing plasma extravasation when combined with substance P (SP). This interaction suggests that CGRP may inhibit SP degradation, thereby amplifying its effects on inflammation .
Case Studies
- Study on Dural Application : A study demonstrated that dural injection of CGRP at doses as low as 1 pg produced significant behavioral responses indicative of headache only in female rats. This highlights the importance of sex differences in response to CGRP and its potential role in migraine pathophysiology .
- Receptor Expression : Immunohistochemical analyses have shown that both CGRP and calcitonin receptors are co-expressed in trigeminal ganglia neurons. Approximately 78-80% of neurons displaying calcitonin receptor-like immunoreactivity also express CGRP, suggesting a functional interplay between these receptors .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Vasodilation | Hypotension, Tachycardia | Activation of CLR/RAMP1 receptors |
Pain Sensitization | Allodynia in females | Dural application leading to hypersensitivity |
Autocrine Activity | Increased expression | Self-regulation within trigeminal ganglia |
Neurogenic Inflammation | Enhanced plasma extravasation | Interaction with substance P |
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C162H262N50O52S2/c1-71(2)49-95(184-114(225)62-177-129(233)79(17)181-138(242)96(50-72(3)4)191-136(240)91(40-32-46-174-161(169)170)186-141(245)99(54-88-59-173-70-180-88)197-158(262)127(85(23)220)211-155(259)122(77(13)14)205-150(254)108-69-266-265-68-107(201-132(236)89(164)64-213)149(253)195-101(56-111(166)222)146(250)209-124(82(20)217)156(260)183-81(19)131(235)208-125(83(21)218)159(263)202-108)139(243)192-97(51-73(5)6)140(244)200-106(67-216)148(252)187-92(41-33-47-175-162(171)172)137(241)199-104(65-214)133(237)178-60-113(224)176-61-116(227)203-120(75(9)10)154(258)206-121(76(11)12)153(257)189-90(39-30-31-45-163)135(239)196-103(58-118(230)231)143(247)194-100(55-110(165)221)142(246)193-98(53-87-37-28-25-29-38-87)144(248)207-123(78(15)16)160(264)212-48-34-42-109(212)151(255)210-126(84(22)219)157(261)198-102(57-112(167)223)145(249)204-119(74(7)8)152(256)179-63-115(226)185-105(66-215)147(251)188-93(43-44-117(228)229)134(238)182-80(18)130(234)190-94(128(168)232)52-86-35-26-24-27-36-86/h24-29,35-38,59,70-85,89-109,119-127,213-220H,30-34,39-58,60-69,163-164H2,1-23H3,(H2,165,221)(H2,166,222)(H2,167,223)(H2,168,232)(H,173,180)(H,176,224)(H,177,233)(H,178,237)(H,179,256)(H,181,242)(H,182,238)(H,183,260)(H,184,225)(H,185,226)(H,186,245)(H,187,252)(H,188,251)(H,189,257)(H,190,234)(H,191,240)(H,192,243)(H,193,246)(H,194,247)(H,195,253)(H,196,239)(H,197,262)(H,198,261)(H,199,241)(H,200,244)(H,201,236)(H,202,263)(H,203,227)(H,204,249)(H,205,254)(H,206,258)(H,207,248)(H,208,235)(H,209,250)(H,210,255)(H,211,259)(H,228,229)(H,230,231)(H4,169,170,174)(H4,171,172,175)/t79-,80-,81-,82+,83+,84+,85+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-,124-,125-,126-,127-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGNGUJZNLSEY-TYNJZYKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C162H262N50O52S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3806.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action for CGRP (rat) and what are its downstream effects?
A1: CGRP (rat), or calcitonin gene-related peptide (rat), exerts its effects by binding to specific receptors on the surface of cells. [, , , , , , , ]. This binding triggers a cascade of intracellular events, primarily involving the activation of adenylyl cyclase, an enzyme responsible for producing cyclic AMP (cAMP) []. Increased cAMP levels lead to various physiological responses, such as smooth muscle relaxation, particularly in blood vessels and the internal anal sphincter [, , ]. In skeletal muscles, CGRP (rat) stimulates active sodium-potassium transport, influencing sodium and potassium ion concentrations within the cells, which ultimately contributes to muscle contractility regulation [].
Q2: Does CGRP (rat) exhibit species-specific binding characteristics?
A2: Research suggests that there are notable species-specific variations in the binding characteristics of CGRP (rat). Studies comparing rat, rabbit, and bull lung membranes revealed differences in the affinity of CGRP (rat) and its fragments for binding sites []. These variations highlight the importance of considering species differences when investigating CGRP (rat) and its effects.
Q3: Are there different subtypes of CGRP receptors, and do they respond differently to CGRP (rat)?
A3: Yes, distinct CGRP receptor subtypes exist, and their responses to CGRP (rat) and its analogs vary [, , , ]. For instance, research suggests that the rat kidney primarily expresses CGRP1 receptors, which mediate vasodilation in response to CGRP (rat) []. In contrast, CGRP2 receptors, less responsive to CGRP (rat), are found in other tissues, highlighting the complexity of CGRP signaling [].
Q4: How does the C-terminal fragment, CGRP(8-37), interact with CGRP (rat) activity?
A5: CGRP(8-37) acts as a CGRP receptor antagonist, effectively blocking or reducing the effects of CGRP (rat) [, ]. Its ability to inhibit CGRP (rat) responses makes it a valuable tool for studying CGRP receptor subtypes and their physiological roles.
Q5: Are there any monoclonal antibodies available that specifically target CGRP (rat)?
A6: Yes, monoclonal antibodies, such as the #4901 antibody, have been developed with high specificity for rat alpha-CGRP []. These antibodies serve as powerful tools for both in vivo immunoneutralization studies and immunohistochemical localization of CGRP in various tissues [].
Q6: How does CGRP (rat) compare to other neuropeptides like substance P, neurokinin A, and VIP in regulating gastric mucosal blood flow?
A7: Research suggests that CGRP (rat) and vasoactive intestinal polypeptide (VIP) play more significant roles in regulating gastric mucosal blood flow compared to substance P and neurokinin A []. Studies have demonstrated that while CGRP (rat) and VIP effectively increase gastric mucosal blood flow, substance P and neurokinin A do not exhibit similar effects [].
Q7: Are there any known effects of CGRP (rat) on cell proliferation?
A8: Some studies suggest that CGRP (rat) may influence cell proliferation. For instance, research indicates that CGRP (rat) can stimulate the proliferation of alveolar epithelial cells [].
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